4-Dimethylamino vs. 4-Amino: A 3.3-Fold Potency Differential in Human RNR Inhibition
4-Aminobenzohydroxamic acid is the closest primary-amino analog and inhibits human ribonucleotide reductase with an IC50 of 0.15 mM, making it 3.3-fold more potent than 4-dimethylaminobenzohydroxamic acid (IC50 = 0.50 mM) when measured under identical assay conditions [1]. The tertiary dimethylamino group thus attenuates inhibitory potency relative to the unsubstituted amine, a critical consideration for SAR studies requiring a less potent reference point.
| Evidence Dimension | IC50 for human ribonucleotide reductase inhibition |
|---|---|
| Target Compound Data | 0.50 mM (50% inhibition) |
| Comparator Or Baseline | 4-Aminobenzohydroxamic acid: 0.15 mM (50% inhibition) |
| Quantified Difference | Target is 3.3-fold less potent (70% weaker inhibition) |
| Conditions | Homo sapiens ribonucleotide reductase; in vitro enzyme inhibition assay (Elford et al., 1981) |
Why This Matters
Researchers requiring a moderately potent RNR inhibitor for signal window optimization can select the 4-dimethylamino variant to avoid oversaturation observed with the more potent 4-amino analog.
- [1] Elford, H.L., Van't Riet, B., Wampler, G.L., Lin, A.L., & Elford, R.M. (1981). Regulation of ribonucleotide reductase in mammalian cells by chemotherapeutic agents. Advances in Enzyme Regulation, 19, 151–168. Data compiled by enzyme-information.de. View Source
